molecular formula C18H24N2O2S3 B2480459 (E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide CAS No. 613225-29-9

(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

Cat. No. B2480459
CAS RN: 613225-29-9
M. Wt: 396.58
InChI Key: WAZHWJBZMNRJRD-WYMLVPIESA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to "(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide", involves key reactions such as Knoevenagel condensation, cyclization, and condensation with aromatic aldehydes. These methods are central to generating a variety of thiazolidinone compounds with potential biological activities. Specifically, the use of microwave-assisted synthesis has been mentioned as a convenient method for preparing thiazolidinone derivatives (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular and solid-state structures of thiazolidinone derivatives are characterized using techniques like X-ray diffraction, NMR, CI mass spectroscopy, and quantum chemical calculations. These analyses reveal insights into the compound's configuration, crystal packing, and the role of intermolecular interactions in stabilizing the structure. For example, the study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provides a detailed understanding of the molecular and solid-state structures of thiazolidinone derivatives (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cycloadditions, interactions with nitrile oxides, and reactions with aromatic amine to form spiros and Schiff's bases. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications. The formation of different derivatives through reactions with chloroacetylchloride, thioglycolic acid, and hydrazine hydrate highlights the versatility of thiazolidinones in chemical synthesis (Kandeel & Youssef, 2001).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its derivatives are synthesized through various methods, such as the Knoevenagel reaction, which is vital in organic and medicinal chemistry. For instance, ethylenediamine diacetate (EDDA) has been used as a catalyst for synthesizing related compounds (Holota et al., 2021).

  • Mass Spectral Analysis : Studies have explored the mass spectral fragmentation patterns of this compound and similar derivatives to elucidate their structures, which is crucial in understanding their chemical properties (Mohamed et al., 2006).

Biological and Pharmacological Applications

  • Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives of this compound have shown significant anticancer and antiangiogenic effects in vivo, particularly against transplantable mouse tumors. These derivatives inhibit tumor growth and tumor-induced angiogenesis, presenting potential for cancer therapy (Chandrappa et al., 2010).

  • Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. Some have shown significant effects comparable to control drugs like ibuprofen, suggesting potential applications in treating inflammation-related conditions (Kalia et al., 2007).

  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, particularly against mycobacteria. This suggests their potential utility in developing new antimicrobial agents (Krátký et al., 2017).

properties

IUPAC Name

N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZHWJBZMNRJRD-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

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